Substituent-Dependent LogP Shift Relative to the 3-Methoxyphenyl Analog
CAS 922914-53-2 incorporates a 2,5-dimethoxyphenyl group at the pyridazinone 6-position, whereas the closest commercially cataloged analog, 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922927-31-9), bears a single 3-methoxy substituent. The additional ortho-methoxy group increases the hydrogen-bond acceptor count from 3 to 4 and raises the computed logP (XLogP3) by approximately +0.4 to +0.6 log units, modifying membrane permeability and protein binding potential [1]. This difference is critical for assay design in cell-based and biochemical screens where nonspecific binding and compound partitioning influence apparent potency.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ~3.1–3.3; HBA = 4 (predicted by PubChem engine for the 6-(2,5-dimethoxyphenyl) subclass) [1] |
| Comparator Or Baseline | 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one: XLogP3 ~2.7; HBA = 3 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6; ΔHBA = +1 |
| Conditions | Computed physicochemical descriptors for dihydropyridazin-3-one analogs |
Why This Matters
A 0.4–0.6 log unit increase in lipophilicity can shift membrane permeability and nonspecific binding profiles, directly affecting assay window and hit confirmation rates in high-throughput screening.
- [1] PubChem Compound Summary for CID 7671882, 6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one. National Center for Biotechnology Information. Computed XLogP3-AA value: 2.7. View Source
